Ara-F-NAD+
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Overview
Description
2’-Deoxy-2’-fluoroarabinosyl-β-nicotinamide adenine dinucleotide, commonly referred to as Ara-F-NAD+, is an analogue of nicotinamide adenine dinucleotide (NAD+). In this compound, the nicotinamide-connected ribose is replaced by 2’-fluoro arabinose . Ara-F-NAD+ is known for its role as a hydrolysis-resistant slow-binding inhibitor of ADP-ribosyl cyclase, specifically CD38 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ara-F-NAD+ involves the modification of the nicotinamide-ribosyl moiety at the 2’-position. This modification significantly influences the interactions of the modified NAD+ with enzymes such as NAD glycohydrolase . The synthetic route typically involves the use of arabino analogues of NAD+, which are not substrates for NAD glycohydrolase but act as potent inhibitors .
Industrial Production Methods: Industrial production of Ara-F-NAD+ involves the synthesis of its sodium salt form, which is then purified to achieve a purity of over 95% . The compound is available in various quantities, ranging from milligrams to grams .
Chemical Reactions Analysis
Types of Reactions: Ara-F-NAD+ undergoes several types of chemical reactions, including hydrolysis and inhibition reactions. It is a potent inhibitor of NAD glycohydrolase, an enzyme that cleaves the nicotinamide-ribose bond in NAD(P)+ .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of Ara-F-NAD+ include arabino analogues of NAD+ and various solvents for purification . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the compound .
Major Products Formed: The major products formed from the reactions involving Ara-F-NAD+ are typically the inhibited forms of enzymes such as NAD glycohydrolase .
Scientific Research Applications
Ara-F-NAD+ has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a hydrolysis-resistant slow-binding inhibitor of ADP-ribosyl cyclase, specifically CD38 . This makes it valuable in studies related to calcium signaling pathways, immune responses, and social behavior regulation . Additionally, Ara-F-NAD+ is used in research focused on neurodegenerative diseases, where it helps in understanding the role of NAD+ depletion in axonal degeneration .
Mechanism of Action
Ara-F-NAD+ exerts its effects by inhibiting the activity of NAD glycohydrolase, an enzyme that cleaves the nicotinamide-ribose bond in NAD(P)+ . This inhibition is achieved through a slow-binding mechanism, where the compound forms a stable enzyme-inhibitor complex . The molecular targets of Ara-F-NAD+ include CD38, a type II or III transmembrane glycoprotein involved in various physiological responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ara-F-NAD+ include other NAD analogues such as 2’-deoxy-2’-fluoroarabinosyl-β-nicotinamide mononucleotide (Ara-F-NMN) and nicotinamide arabinoside adenine dinucleotide (Ara-NAD+) .
Uniqueness: What sets Ara-F-NAD+ apart from other similar compounds is its hydrolysis-resistant property and its potent inhibitory activity towards NAD glycohydrolase . This makes it a valuable tool in research focused on enzyme inhibition and the study of NAD+ metabolism .
Properties
Molecular Formula |
C21H26FN7O13P2 |
---|---|
Molecular Weight |
665.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26FN7O13P2/c22-12-14(30)10(40-20(12)28-3-1-2-9(4-28)18(24)33)5-38-43(34,35)42-44(36,37)39-6-11-15(31)16(32)21(41-11)29-8-27-13-17(23)25-7-26-19(13)29/h1-4,7-8,10-12,14-16,20-21,30-32H,5-6H2,(H5-,23,24,25,26,33,34,35,36,37)/t10-,11-,12-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
JSGNSBZQCQQLEF-OZCXFSBSSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N |
Origin of Product |
United States |
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